![molecular formula C14H16O3 B1353449 Methyl 4-oxo-1-phenylcyclohexanecarboxylate CAS No. 75945-90-3](/img/structure/B1353449.png)
Methyl 4-oxo-1-phenylcyclohexanecarboxylate
Overview
Description
“Methyl 4-oxo-1-phenylcyclohexanecarboxylate” is a chemical compound with the molecular formula C14H16O3 . It has a molecular weight of 232.28 . The IUPAC name for this compound is “this compound” and its InChI code is 1S/C14H16O3/c1-17-13(16)14(9-7-12(15)8-10-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C14H16O3/c1-17-13(16)14(9-7-12(15)8-10-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is stored at room temperature . The country of origin is CN .Scientific Research Applications
Photochemical Applications
A study on the photochemistry of related cycloalkenones reveals insights into their behavior under irradiation, which could be relevant for understanding the photochemical properties of Methyl 4-oxo-1-phenylcyclohexanecarboxylate in synthesizing photoresponsive materials or in photoinduced organic transformations (Anklam, Lau, & Margaretha, 1985).
Anticonvulsant Potential
Research on the crystal structures of anticonvulsant enaminones, including compounds structurally similar to this compound, highlights their potential in the development of new therapeutic agents targeting neurological disorders (Kubicki, Bassyouni, & Codding, 2000).
Synthetic Chemistry
Studies on chemo- and stereoselective reactions catalyzed by dirhodium(II) illustrate the utility of related compounds in synthesizing optically active, highly functionalized cyclopentanes, showcasing the synthetic versatility of this compound in organic chemistry (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).
Antibacterial and Antifungal Activities
A study on the microwave-assisted synthesis of related compounds demonstrated significant in vitro antibacterial and antifungal activities, suggesting the potential of this compound derivatives in developing new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).
Material Science
Research into the cooperative motion of polar side groups in amorphous polymers, using compounds with structural similarities to this compound, provides insights into the development of materials with novel optical storage capabilities (Meng, Natansohn, Barrett, & Rochon, 1996).
Safety and Hazards
properties
IUPAC Name |
methyl 4-oxo-1-phenylcyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-17-13(16)14(9-7-12(15)8-10-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXCTCTZXOECJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444766 | |
Record name | Methyl 4-oxo-1-phenylcyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75945-90-3 | |
Record name | Methyl 4-oxo-1-phenylcyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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